N-[2-(2,4-difluorophenyl)propyl]-4-(1H-pyrazol-5-yl)piperidine-1-carboxamide
Description
N-[2-(2,4-difluorophenyl)propyl]-4-(1H-pyrazol-5-yl)piperidine-1-carboxamide is a synthetic organic compound characterized by its unique chemical structure
Properties
IUPAC Name |
N-[2-(2,4-difluorophenyl)propyl]-4-(1H-pyrazol-5-yl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F2N4O/c1-12(15-3-2-14(19)10-16(15)20)11-21-18(25)24-8-5-13(6-9-24)17-4-7-22-23-17/h2-4,7,10,12-13H,5-6,8-9,11H2,1H3,(H,21,25)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYRDVUXYRQFMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)N1CCC(CC1)C2=CC=NN2)C3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-difluorophenyl)propyl]-4-(1H-pyrazol-5-yl)piperidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. The process often includes the following steps:
Formation of the 2,4-difluorophenylpropyl intermediate: This step involves the reaction of 2,4-difluorobenzene with propyl bromide in the presence of a base such as potassium carbonate to form 2,4-difluorophenylpropane.
Synthesis of the pyrazole ring: The pyrazole ring is synthesized by reacting hydrazine with an appropriate diketone under acidic conditions.
Coupling of intermediates: The 2,4-difluorophenylpropyl intermediate is then coupled with the pyrazole derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Formation of the piperidine ring: The final step involves the cyclization of the coupled intermediate with piperidine-1-carboxylic acid under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,4-difluorophenyl)propyl]-4-(1H-pyrazol-5-yl)piperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated aromatic ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-[2-(2,4-difluorophenyl)propyl]-4-(1H-pyrazol-5-yl)piperidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Biological Research: It is used in the study of receptor-ligand interactions and enzyme inhibition.
Chemical Biology: The compound serves as a probe for investigating cellular pathways and mechanisms.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(2,4-difluorophenyl)propyl]-4-(1H-pyrazol-5-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2,4-difluorophenyl)ethyl]-4-(1H-pyrazol-5-yl)piperidine-1-carboxamide
- N-[2-(2,4-difluorophenyl)methyl]-4-(1H-pyrazol-5-yl)piperidine-1-carboxamide
- N-[2-(2,4-difluorophenyl)propyl]-4-(1H-pyrazol-3-yl)piperidine-1-carboxamide
Uniqueness
N-[2-(2,4-difluorophenyl)propyl]-4-(1H-pyrazol-5-yl)piperidine-1-carboxamide is unique due to its specific substitution pattern and the presence of both fluorinated aromatic and pyrazole moieties. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
